Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Scientific Research Applications
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine moiety, which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonylation to add the methylsulphonyl group. The final step involves the formation of the piperidine ring and esterification to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid) are used.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro and sulphonyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The piperidine ring may also interact with receptors or ion channels, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate: shares similarities with other piperidine derivatives such as:
Uniqueness
- The combination of the nitro, methylsulphonyl, and piperidine moieties in a single molecule makes this compound unique. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .
Properties
IUPAC Name |
ethyl 1-(2-methylsulfonyl-4-nitrophenyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-3-23-15(18)11-6-8-16(9-7-11)13-5-4-12(17(19)20)10-14(13)24(2,21)22/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJQEZKEFSITKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650212 |
Source
|
Record name | Ethyl 1-[2-(methanesulfonyl)-4-nitrophenyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951625-05-1 |
Source
|
Record name | Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951625-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[2-(methanesulfonyl)-4-nitrophenyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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